molecular formula C22H25NO4 B2677654 Fmoc-L-b-methylisoleucine CAS No. 1227750-73-3

Fmoc-L-b-methylisoleucine

Cat. No.: B2677654
CAS No.: 1227750-73-3
M. Wt: 367.445
InChI Key: KTFMEQGAIAYJMN-LJQANCHMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-L-b-methylisoleucine typically involves the protection of the amino group of L-b-methylisoleucine with the Fmoc group. This can be achieved by reacting L-b-methylisoleucine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving automated synthesis equipment to handle the large volumes and precise conditions required .

Mechanism of Action

The mechanism of action of Fmoc-L-b-methylisoleucine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of L-b-methylisoleucine into the peptide chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to the presence of the methyl group on the beta carbon, which can influence the steric and electronic properties of the resulting peptides. This can affect the peptide’s conformation and interactions, making this compound a valuable tool in the design of peptides with specific properties .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFMEQGAIAYJMN-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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